molecular formula C6H11NO4 B13706651 2-Aminohexanedioic Acid-d6

2-Aminohexanedioic Acid-d6

Cat. No.: B13706651
M. Wt: 165.18 g/mol
InChI Key: OYIFNHCXNCRBQI-LNLMKGTHSA-N
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Description

2-Aminohexanedioic Acid-d6 (CAS: 542-32-5; synonyms: DL-2-Aminoadipic acid-d6, 2-Aminohexanedioic-2,5,5-d3 acid-d3) is a deuterium-labeled derivative of 2-aminohexanedioic acid (aminoadipic acid), a non-proteinogenic α-amino acid involved in lysine degradation pathways . This compound is structurally characterized by a six-carbon backbone with two carboxylic acid groups and an amino group at the second carbon. The deuterated form replaces six hydrogen atoms with deuterium, typically at positions critical for metabolic stability and isotopic tracing in analytical workflows .

Its primary applications include:

  • Metabolomics: Used as an internal standard (IS) in LC-MS/MS for quantifying aminoadipic acid in biological matrices, ensuring precision in studies on metabolic disorders .
  • Pharmacokinetics: Tracks drug metabolism pathways due to its isotopic stability .
  • Biochemical Research: Probes enzyme mechanisms in lysine catabolism .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

165.18 g/mol

IUPAC Name

2-amino-3,3,4,4-tetradeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2

InChI Key

OYIFNHCXNCRBQI-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of 2-Aminohexanedioic Acid-d6 may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and analytical differences between 2-Aminohexanedioic Acid-d6 and related compounds:

Compound Molecular Formula Structural Features Deuterium Positions Applications Key References
2-Aminohexanedioic Acid-d6 C₆H₅D₆NO₄ Six-carbon backbone, two COOH groups, NH₂ at C2 Positions 2, 5, 5 (d3) + additional H→D substitutions LC-MS internal standard, metabolic tracing
2-Aminohexanedioic Acid C₆H₁₁NO₄ Same as above, non-deuterated N/A Biomarker in lysine degradation studies
6-Aminohexanoic Acid C₆H₁₃NO₂ Six-carbon backbone, NH₂ at C6, one COOH at C1 N/A Inhibitor of proteolytic enzymes, polymer synthesis
(S)-2-Amino-6-oxopimelic Acid C₇H₁₁NO₅ Seven-carbon backbone, oxo group at C6 N/A Intermediate in lysine biosynthesis
5-Aminopentanoic Acid C₅H₁₁NO₂ Five-carbon backbone, NH₂ at C5 N/A Linked to residual feed intake in livestock studies

Structural and Functional Insights:

Backbone Length and Functional Groups: 2-Aminohexanedioic Acid-d6 and its non-deuterated counterpart share a six-carbon diacid structure, distinguishing them from shorter-chain analogs like 5-aminopentanoic acid (five carbons) and longer variants like (S)-2-amino-6-oxopimelic acid (seven carbons) . The oxo group in (S)-2-amino-6-oxopimelic acid alters its reactivity, making it a key intermediate in microbial lysine synthesis, unlike the deuterated aminoadipic acid, which is primarily a tracer .

Deuterium Labeling: The d6 labeling in 2-Aminohexanedioic Acid-d6 enhances its utility in mass spectrometry by reducing background noise and improving quantification accuracy, a feature absent in non-deuterated analogs .

Biological Roles: 2-Aminohexanedioic acid is implicated in oxidative stress responses and diabetes mellitus, whereas 5-aminopentanoic acid correlates with livestock feed efficiency . 6-Aminohexanoic acid’s single carboxylic acid group limits its role in lysine pathways but expands its industrial use in nylon production .

Q & A

Basic Research Questions

How is 2-Aminohexanedioic Acid-d6 synthesized for research use?

Deuterated compounds like 2-Aminohexanedioic Acid-d6 are typically synthesized via isotope exchange reactions or deuterium incorporation during precursor synthesis. For example, the labelled compound DL-2-Amino-1,6-hexanedioic-2,5,5-d3 Acid (CAS 49136-21) is produced by substituting hydrogen atoms with deuterium at specific positions (2,5,5) in the non-deuterated parent molecule (CAS 542-32-5) . Key steps involve:

  • Precursor selection : Using 2-Aminohexanedioic acid as the starting material.
  • Deuteration : Controlled reactions with deuterated reagents (e.g., D₂O or deuterated acids) under inert conditions to ensure isotopic integrity.
  • Purification : Chromatographic techniques (e.g., HPLC) to isolate the deuterated product .

What methods are recommended to verify isotopic purity of 2-Aminohexanedioic Acid-d6?

Isotopic purity (≥98% deuterium incorporation) is critical for tracer studies. Validated methods include:

  • Nuclear Magnetic Resonance (NMR) : Deuterium-specific ²H NMR or ¹H-NMR to confirm absence of proton signals at deuterated positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to detect isotopic peaks and calculate deuterium enrichment .
  • Combustion Analysis : Elemental analysis (e.g., CP analysis) to quantify carbon, hydrogen, and nitrogen ratios, ensuring minimal residual protium .

What are the solubility characteristics of 2-Aminohexanedioic Acid-d6 in aqueous buffers?

While direct solubility data for the deuterated form is limited, the non-deuterated analogue (2-Aminohexanedioic acid) has a solubility of 815 g/L in water at 25°C . For deuterated variants:

  • pH-dependent solubility : Adjust buffer pH to 7.4 (e.g., PBS) for optimal dissolution, as amino acids exhibit zwitterionic behavior.
  • Solubility testing : Prepare saturated solutions in target buffers (e.g., PBS, DMSO) and quantify via gravimetric or spectrophotometric methods .

Advanced Research Questions

How can 2-Aminohexanedioic Acid-d6 be utilized in metabolic flux analysis studies?

As a deuterium-labelled metabolite in lysine catabolism, this compound enables:

  • Tracer experiments : Administer 2-Aminohexanedioic Acid-d6 to cell cultures or model organisms to track lysine degradation pathways via LC-MS/MS .
  • Isotopic steady-state analysis : Measure deuterium incorporation into downstream metabolites (e.g., glutaryl-CoA) to quantify flux rates .
  • Data normalization : Use internal standards (e.g., ¹³C-labelled analogues) to correct for matrix effects in biological samples .

What analytical techniques are optimal for quantifying 2-Aminohexanedioic Acid-d6 in biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) paired with a triple quadrupole MS for high sensitivity (LOD ~0.1 ng/mL) .
  • Derivatization strategies : Enhance detection by derivatizing with AccQ-Tag or dansyl chloride to improve ionization efficiency .
  • Sample preparation : Deproteinize matrices with acetonitrile, followed by solid-phase extraction (SPE) to reduce interference .

How should researchers address discrepancies in reported physicochemical properties of 2-Aminohexanedioic Acid-d6?

Contradictions in data (e.g., solubility, stability) arise from methodological differences. Mitigation strategies include:

  • Cross-validation : Compare results from multiple techniques (e.g., DSC for melting point vs. NMR for structural confirmation) .
  • Controlled replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4) to isolate variables .
  • Literature reconciliation : Prioritize peer-reviewed studies over vendor datasheets. For example, solubility values from CRC handbooks (>800 g/L) are more reliable than vendor claims .

Safety and Handling

What protocols ensure safe handling of 2-Aminohexanedioic Acid-d6 in laboratory settings?

  • Storage : Store at 0–6°C in airtight containers to prevent deuterium exchange with ambient moisture .
  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Waste disposal : Incinerate or treat with alkaline hydrolysis to neutralize acidic byproducts .

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